Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-
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Overview
Description
This compound is part of the diazene family, which is characterized by the presence of a diazene group (N=N) in its structure
Preparation Methods
The synthesis of diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- typically involves the reaction of 3-nitroaniline with benzaldehyde in the presence of a suitable catalyst The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Chemical Reactions Analysis
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and azo compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines and hydrazines.
Scientific Research Applications
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various azo compounds and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include the inhibition of enzyme activity and the disruption of cellular signaling processes .
Comparison with Similar Compounds
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- can be compared with other similar compounds such as:
Azobenzene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroazobenzene: Contains a nitro group but differs in the position of the substituents, leading to different chemical and physical properties.
Phenylhydrazone derivatives: These compounds share the hydrazone group but have different substituents, affecting their reactivity and applications.
Properties
CAS No. |
51808-29-8 |
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Molecular Formula |
C19H15N5O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N'-anilino-3-nitro-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O2/c25-24(26)18-13-7-8-15(14-18)19(22-20-16-9-3-1-4-10-16)23-21-17-11-5-2-6-12-17/h1-14,20H |
InChI Key |
NCADWOGGKQAVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC(=CC=C2)[N+](=O)[O-])N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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